

Solubility of Triethylamine Hydrochloride (TEA·HCl) in Pure Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Edan hydrochloride

CAS No.: 3861-78-7

Cat. No.: S638572

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The data below is expressed as the mole fraction of TEA·HCl and was correlated using the Modified Apelblat equation [1].

Temperature (K)	293.15	298.15	303.15	308.15	313.15	318.15	323.15	328.15	333.15	338.15	343.15	348.15
Acetone	0.0004	0.0005	0.0006	0.0008	0.0010	0.0012	0.0015	0.0018	0.0022	0.0027	0.0032	0.0039
1-Butanol	0.0039	0.0045	0.0052	0.0060	0.0069	0.0079	0.0091	0.0104	0.0118	0.0135	0.0153	0.0174
Ethyl Acetate	0.0002	0.0002	0.0003	0.0003	0.0004	0.0005	0.0006	0.0007	0.0009	0.0011	0.0013	0.0016
Methanol	0.0291	0.0325	0.0362	0.0403	0.0447	0.0496	0.0549	0.0607	0.0671	0.0741	0.0818	0.0903
1-Propanol	0.0049	0.0056	0.0065	0.0075	0.0086	0.0099	0.0114	0.0131	0.0150	0.0172	0.0197	0.0225
2-Propanol	0.0017	0.0020	0.0023	0.0027	0.0032	0.0037	0.0044	0.0051	0.0060	0.0070	0.0082	0.0096
Tetrahydrofuran	0.0005	0.0006	0.0008	0.0010	0.0012	0.0015	0.0018	0.0022	0.0027	0.0033	0.0040	0.0049
Toluene	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000
Cyclohexane	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000
Water	0.0385	0.0415	0.0447	0.0481	0.0517	0.0556	0.0598	0.0643	0.0691	0.0743	0.0799	0.0860

Frequently Asked Questions

Q1: What are the primary factors that affect the solubility of hydrochloride salts? The solubility of hydrochloride salts is influenced by several key factors:

- Solvent Polarity:** Hydrochloride salts, being ionic, generally show higher solubility in polar solvents like water and methanol, as seen in the data table above [1]. The solubility is very low in non-polar solvents like toluene and cyclohexane [1].
- pH of the Solution:** The solubility of a hydrochloride salt (typically of an amine) is highly dependent on pH. The salt form is most soluble in acidic conditions. As the pH increases towards and above the conjugate base's pKa, the free base can precipitate out [2].

- **Temperature:** For most solids, solubility increases with temperature. This trend is consistently observed for TEA·HCl across the tested solvents [1].
- **Common Ion Effect:** The presence of other chloride ions (e.g., from NaCl) in the solution can significantly decrease the solubility of a hydrochloride salt due to the common ion effect [2].

Q2: My hydrochloride salt precipitated when I adjusted the pH. Why did this happen and how can I resolve it? This is a common issue rooted in pH-dependent solubility.

- **Cause:** Hydrochloride salts are created to enhance the solubility of basic compounds. When you increase the pH (make it more basic), you convert the soluble, ionized hydrochloride salt back into its insoluble, neutral free base form, causing precipitation [2].
- **Solution:**
 - **Re-dissolve with Acid:** Carefully add a mild acid to lower the pH and re-protonate the free base.
 - **Use a Cosolvent:** Introduce a water-miscible organic solvent (e.g., ethanol, DMSO) to increase the solubility of the free base.
 - **Employ a Solubility Enhancer:** Use complexing agents like cyclodextrins, which can form inclusion complexes to increase the apparent solubility of the drug, as demonstrated with lurasidone hydrochloride [3].

Q3: What techniques can I use to enhance the solubility of a poorly soluble hydrochloride API? There are multiple established techniques, often categorized as follows [4]:

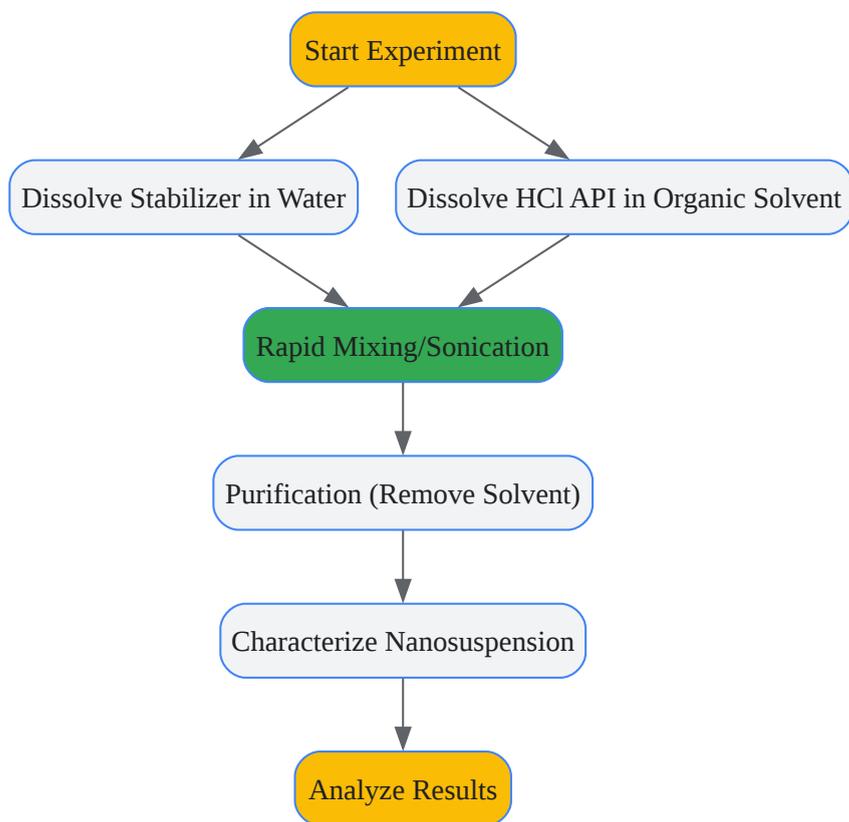
- **Physical Modifications:**
 - **Particle Size Reduction (Micronization/Nanosuspension):** Reducing particle size increases the surface area, which can enhance the dissolution rate. *In-situ* micronization, where nanocrystals are formed directly in a stabilizer solution, has been shown to dramatically improve saturation solubility and bioavailability, as seen with raloxifene hydrochloride [5].
 - **Solid Dispersions:** Dispensing the API in a hydrophilic polymer carrier can create amorphous forms with higher energy and solubility.
- **Chemical Modifications:**
 - **Complexation:** Using agents like cyclodextrins (e.g., Hydroxypropyl- β -cyclodextrin) can trap the drug molecule, increasing its solubility and stability. Higher-order complexes can be particularly effective [3].
 - **Salt Formation (of a different type):** While you already have a salt, exploring other counterions might yield better solubility properties.
- **Miscellaneous Methods:**
 - **Cosolvency:** Using a mixture of solvents to improve solubility.
 - **Surfactants:** Adding surfactants can reduce surface tension and form micelles that solubilize hydrophobic drugs [4] [6].

Experimental Protocols for Solubility Enhancement

Protocol 1: Creating a Nanosuspension via *In-Situ* Micronization [5] This protocol is adapted from a study on Raloxifene Hydrochloride (RH) that successfully improved bioavailability.

- **1. Preparation:** Select a stabilizer (e.g., TPGS, Solutol HS15, Cremophor CO40, HPMC). Dissolve the stabilizer in deionized water. Dissolve the hydrochloride API in a suitable organic solvent.
- **2. Mixing:** Rapidly mix the drug solution into the aqueous stabilizer solution under controlled stirring or sonication. This causes instantaneous crystallization of the drug into nanocrystals.
- **3. Purification:** Remove the organic solvent, for instance, by evaporation.
- **4. Characterization:** Analyze the resulting nanosuspension for particle size (e.g., Dynamic Light Scattering), saturation solubility, and *in-vitro* drug release profile.

The workflow for this method can be summarized as follows:

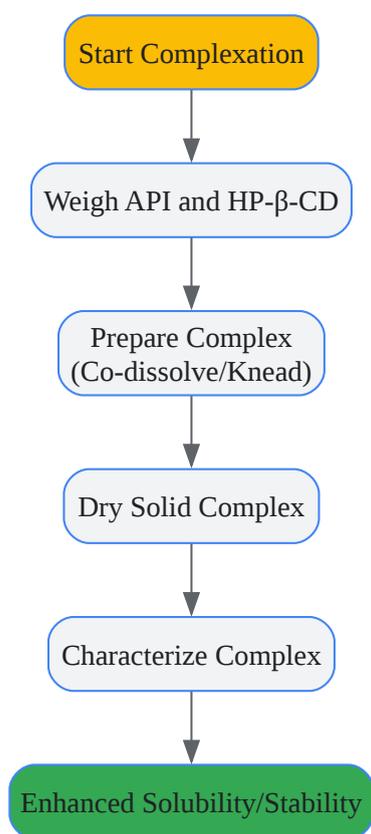


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Protocol 2: Forming an Inclusion Complex with Cyclodextrin [3] This protocol is based on a study that improved the solubility and stability of Lurasidone Hydrochloride.

- **1. Complex Preparation:** Weigh out the hydrochloride API and Hydroxypropyl- β -cyclodextrin (HP- β -CD) in the desired stoichiometric ratio (e.g., from 1:0.5 to 1:3, drug-to-cyclodextrin).
- **2. Mixing:** Co-dissolve the drug and cyclodextrin in a common solvent or mix them in a solid state (e.g., by kneading or freeze-drying).
- **3. Drying:** If a liquid method is used, remove the solvent under vacuum to obtain a solid complex.
- **4. Characterization:** Use techniques like Phase-Solubility studies, Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm complex formation and assess the loss of drug crystallinity (amorphous state).

The logical relationship of this protocol is shown below:



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To cite this document: Smolecule. [Solubility of Triethylamine Hydrochloride (TEA·HCl) in Pure Solvents]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b638572#troubleshooting-edan-hydrochloride-solubility-issues>]

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